3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of “3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid” is 268.72 g/mol . The compound contains elements such as carbon, hydrogen, chlorine, oxygen, and sulfur .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented .
Scientific Research Applications
Synthesis Methods
Research has explored various methods for synthesizing thiophenecarboxylic acids and derivatives. For example, Khusnutdinov et al. (2004) described a method for synthesizing thiophenecarboxylic acid derivatives using catalysts like Fe(acac)3, VO(acac)2, and Mo(CO)6, achieving yields between 44-85% (Khusnutdinov et al., 2004). Similarly, Iitsuka et al. (2013) achieved regioselective C3-alkenylation of thiophene-2-carboxylic acids through a rhodium/silver-catalyzed oxidative coupling process (Iitsuka et al., 2013).
Polymer Synthesis
Thiophene derivatives have been used in polymer synthesis. Tapia et al. (2010) synthesized novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, demonstrating their thermal, optical, and electrochemical properties (Tapia et al., 2010). Kang et al. (2004) also synthesized thiophene derivatives for use in electrochemical DNA sensors, highlighting their specific electrochemical characteristics (Kang et al., 2004).
Thermochemical Studies
Temprado et al. (2002) conducted a study on the enthalpies of combustion and sublimation of 2- and 3-thiophenecarboxylic acids, providing valuable thermochemical data (Temprado et al., 2002).
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-9-3-1-8(2-4-9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFVAJZMRXLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377368 | |
Record name | 3-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339009-58-4 | |
Record name | 3-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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